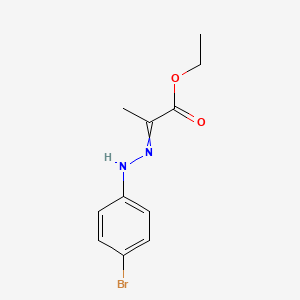
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is an organic compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a hydrazono moiety, which is further linked to an ethyl ester group. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate can be synthesized through the reaction of ethyl pyruvate with 4-bromophenylhydrazine . The reaction typically involves the use of polyphosphoric acid as a catalyst and is carried out at elevated temperatures (around 80-100°C) for a duration of approximately 1-3 hours . The reaction mixture is then cooled, and the product is isolated through filtration and drying.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity . The bromophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2-(4-chlorophenyl)hydrazono)propanoate
- Ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate
- Ethyl 2-(2-(4-methylphenyl)hydrazono)propanoate
Uniqueness
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs . The bromine atom’s larger size and higher electronegativity can lead to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13BrN2O2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
ethyl 2-[(4-bromophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3 |
Clé InChI |
GLSYARFJOAOUKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













